molecular formula C13H18ClF2NO B13490752 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride

4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride

Cat. No.: B13490752
M. Wt: 277.74 g/mol
InChI Key: RIGOSPBXADFTLN-UHFFFAOYSA-N
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Description

4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a difluoromethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethoxyphenylmethyl Group: This step involves the reaction of the piperidine ring with a difluoromethoxyphenylmethyl halide under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine nitrogen.

Scientific Research Applications

4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxyphenylmethyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Methoxy)phenyl]methyl}piperidine hydrochloride
  • 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
  • 4-{[4-(Chloromethoxy)phenyl]methyl}piperidine hydrochloride

Uniqueness

4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which can influence its chemical properties, biological activity, and pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H18ClF2NO

Molecular Weight

277.74 g/mol

IUPAC Name

4-[[4-(difluoromethoxy)phenyl]methyl]piperidine;hydrochloride

InChI

InChI=1S/C13H17F2NO.ClH/c14-13(15)17-12-3-1-10(2-4-12)9-11-5-7-16-8-6-11;/h1-4,11,13,16H,5-9H2;1H

InChI Key

RIGOSPBXADFTLN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)OC(F)F.Cl

Origin of Product

United States

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